molecular formula C14H11F3N2O B11762699 1-(5-{[3-(Trifluoromethyl)phenyl]amino}pyridin-2-yl)ethan-1-one

1-(5-{[3-(Trifluoromethyl)phenyl]amino}pyridin-2-yl)ethan-1-one

Cat. No.: B11762699
M. Wt: 280.24 g/mol
InChI Key: OWWMMGJBAGVIMW-UHFFFAOYSA-N
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Description

1-(5-{[3-(Trifluoromethyl)phenyl]amino}pyridin-2-yl)ethan-1-one is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring through an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-{[3-(Trifluoromethyl)phenyl]amino}pyridin-2-yl)ethan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Amino Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)aniline with 2-bromopyridine under palladium-catalyzed cross-coupling conditions to form the amino intermediate.

    Acylation Reaction: The amino intermediate is then subjected to an acylation reaction with ethanoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-{[3-(Trifluoromethyl)phenyl]amino}pyridin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(5-{[3-(Trifluoromethyl)phenyl]amino}pyridin-2-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials such as polymers and nanomaterials.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of 1-(5-{[3-(Trifluoromethyl)phenyl]amino}pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino and pyridine groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-{[3-(Trifluoromethyl)phenyl]amino}pyridin-2-yl)propan-1-one
  • 1-(5-{[3-(Trifluoromethyl)phenyl]amino}pyridin-2-yl)butan-1-one

Uniqueness

1-(5-{[3-(Trifluoromethyl)phenyl]amino}pyridin-2-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the amino and pyridine groups provide versatility in chemical reactions and interactions with biological targets.

Properties

Molecular Formula

C14H11F3N2O

Molecular Weight

280.24 g/mol

IUPAC Name

1-[5-[3-(trifluoromethyl)anilino]pyridin-2-yl]ethanone

InChI

InChI=1S/C14H11F3N2O/c1-9(20)13-6-5-12(8-18-13)19-11-4-2-3-10(7-11)14(15,16)17/h2-8,19H,1H3

InChI Key

OWWMMGJBAGVIMW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C=C1)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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